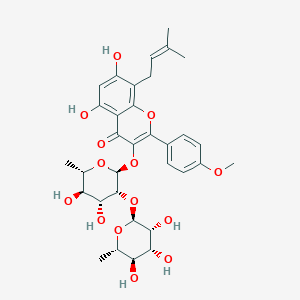
Sodium crotonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium crotonate is a polymeric compound widely used in various industrial and scientific applications. It is known for its excellent water absorption properties and is commonly used in products such as superabsorbent polymers, adhesives, and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium crotonate typically involves the polymerization of methyl acrylate in the presence of a sodium-based initiator. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The polymerization process can be initiated using free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually conducted in a solvent such as toluene or benzene at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of methyl acrylate and the initiator into the reactor, where the polymerization takes place. The resulting polymer is then neutralized with sodium hydroxide to form the sodium salt. The polymer is then purified and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium crotonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups in the polymer can be hydrolyzed to form carboxylic acid groups.
Cross-linking: The polymer can undergo cross-linking reactions to form a three-dimensional network, enhancing its mechanical properties.
Substitution: The sodium ions in the polymer can be exchanged with other cations through ion-exchange reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Cross-linking: Cross-linking agents such as divinylbenzene or ethylene glycol dimethacrylate are used.
Substitution: Ion-exchange resins or solutions containing the desired cations are used.
Major Products Formed
Hydrolysis: Carboxylic acid groups are formed.
Cross-linking: Cross-linked polymer networks are formed.
Substitution: Polymers with different cations are formed.
Applications De Recherche Scientifique
Sodium crotonate has a wide range of scientific research applications, including:
Chemistry: Used as a superabsorbent material in various chemical processes.
Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in wound dressings and controlled drug release formulations.
Industry: Applied in the production of adhesives, coatings, and water treatment agents.
Mécanisme D'action
The mechanism of action of Sodium crotonate involves its ability to absorb and retain large amounts of water. The polymer chains contain hydrophilic groups that attract and bind water molecules, leading to swelling and gel formation. This property is utilized in various applications, such as superabsorbent polymers and hydrogels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyacrylic acid, sodium salt: Similar in structure but lacks the ester groups.
Polymethyl methacrylate: Similar in polymer backbone but does not contain sodium ions.
Sodium polyacrylate: Similar in water absorption properties but differs in molecular structure.
Uniqueness
Sodium crotonate is unique due to its combination of ester and sodium salt functionalities, which provide both hydrophilic and ionic properties. This makes it highly effective in applications requiring water absorption and ion exchange capabilities .
Propriétés
Numéro CAS |
17342-77-7 |
|---|---|
Formule moléculaire |
C4H5NaO2 |
Poids moléculaire |
108.07107 |
Synonymes |
2-Butenoic acid, sodiuM salt, (2E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148942.png)

![cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1148949.png)
![5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148953.png)



![(3AR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1148962.png)
